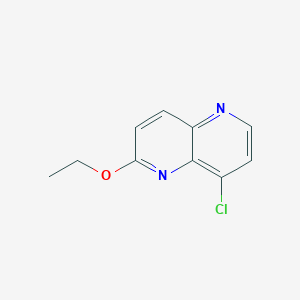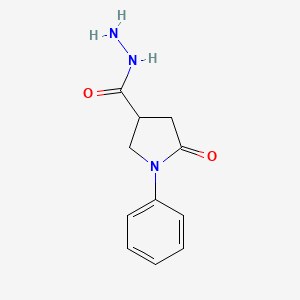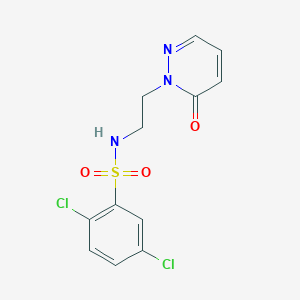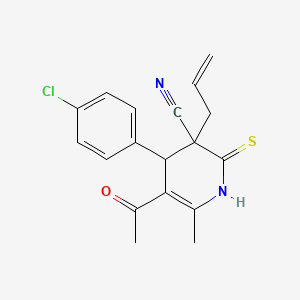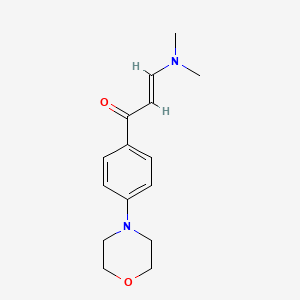![molecular formula C12H15ClO3 B2686202 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid CAS No. 1506082-63-8](/img/structure/B2686202.png)
2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid, also known as fenofibric acid, is a medication used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs known as fibrates and works by reducing the production of triglycerides and increasing the levels of good cholesterol in the body. In addition to its clinical use, fenofibric acid has also been extensively studied for its potential application in scientific research.
Wissenschaftliche Forschungsanwendungen
Quantitative Determination in Aromatic Compounds
In research led by Gracia-Moreno et al. (2015), a method was developed for the quantitative determination of hydroxy acids, which are precursors to significant aroma compounds in wine and other alcoholic beverages. This method involved preconcentration, derivatization, and analysis via GC-MS, highlighting the role of such compounds in influencing the sensory characteristics of alcoholic products. Although the study did not directly mention 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid, the methodologies applied could potentially be adapted for its analysis due to the structural similarities among hydroxy acids (Gracia-Moreno, Lopez, & Ferreira, 2015).
Synthesis of γ-Fluorinated α-Amino Acids
A study by Laue et al. (2000) explored the stereoselective synthesis of γ-fluorinated α-amino acids, utilizing hydroxy acids as intermediates in the synthesis process. This work demonstrates the utility of hydroxy acids in the synthesis of complex molecules, potentially including derivatives of 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid for the development of novel compounds with biological activity (Laue, Kröger, Wegelius, & Haufe, 2000).
Anticancer Activity of Organotin(IV) Complexes
Research conducted by Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes revealed their potential as anticancer drugs. The study found significant cytotoxicity against a range of human tumor cell lines, emphasizing the critical role of hydroxy acids and their derivatives in medicinal chemistry and cancer research (Basu Baul, Basu, Vos, & Linden, 2009).
Earthworms Stimulating Herbicide Degraders
A study by Liu et al. (2011) focused on the earthworm Aporrectodea caliginosa and its impact on microbial degradation of phenoxyalkanoic acid herbicides. This research highlighted the ecological role of chemical compounds in soil remediation and the biodegradation of pollutants, suggesting potential indirect applications of related hydroxy acids in environmental science (Liu, Zaprasis, Liu, Drake, & Horn, 2011).
Synthesis and Characterization of Complexes
Aboelmagd et al. (2021) synthesized metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, evaluating their anti-tumor activities. The findings illustrate the potential of hydroxy acids and their derivatives in the development of novel therapeutic agents, showcasing the diverse applications of these compounds in drug discovery (Aboelmagd, El Rayes, Gomaa, Fathalla, Ali, Nafie, Pottoo, Khan, & Ibrahim, 2021).
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-hydroxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c13-11-5-1-3-9(8-11)7-10(12(15)16)4-2-6-14/h1,3,5,8,10,14H,2,4,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAUFBAQNVHRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CCCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2686120.png)
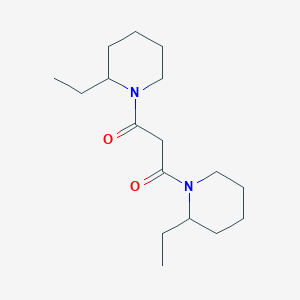
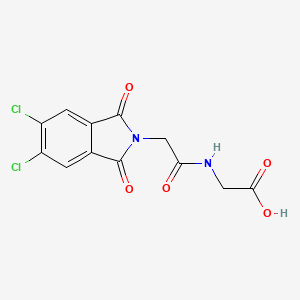
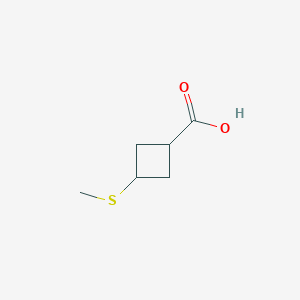
![2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2686127.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2686129.png)

![{6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2686131.png)
![3,5-Dimethyl-1-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2686133.png)
